5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole
Description
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClNS2/c14-12-6-5-10(17-12)11-7-16-13(18-11)8-1-3-9(15)4-2-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOIVCJZSGXCBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C3=CC=C(S3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Bromination of Thiophene: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reactions: The brominated thiophene can then be coupled with the thiazole ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The bromine atom at the 5-position of the thiophene ring serves as an electrophilic site for palladium-catalyzed cross-coupling. This reaction facilitates the introduction of aryl or heteroaryl groups, enhancing structural diversity for biological studies.
Reaction Conditions
-
Catalyst : Pd(OAc)₂ or Pd(PPh₃)₄ (0.5–1 mol%)
-
Ligand : Not required in some cases due to the electron-deficient thiazole stabilizing Pd intermediates .
-
Base : K₂CO₃ or Na₂CO₃ (2 mmol)
-
Solvent : Water or ethanol under microwave irradiation (160°C, 30 min) .
Example Reaction
Reaction with phenylboronic acid produces 5-(5-phenylthiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole :
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| 5-(5-Bromothiophen-2-yl)-thiazole | Phenylboronic acid | 5-(5-Phenylthiophen-2-yl)-thiazole | 95% |
Mechanism : Pd⁰ undergoes oxidative addition with the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient thiazole ring and bromothiophene enable nucleophilic attacks under basic conditions.
Reaction with Amines
-
Example : Substitution with piperazine yields 5-(5-piperazinothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole .
Key Data
| Nucleophile | Product | Yield |
|---|---|---|
| Piperazine | 5-(5-Piperazinothiophen-2-yl)-thiazole | 65% |
Limitation : Lower reactivity compared to para-substituted bromothiophenes due to steric hindrance .
Oxidation
-
Thiazole Ring : Resistant to common oxidants, but the thiophene sulfur can be oxidized to sulfoxides using mCPBA (meta-chloroperbenzoic acid).
-
Conditions : CH₂Cl₂, 0°C → RT, 2 h.
Reduction
-
Bromothiophene : Catalytic hydrogenation (H₂, Pd/C) removes bromine, yielding 5-thiophen-2-yl derivatives .
-
Thiazole Ring : Stable under mild reducing conditions but may undergo ring opening under strong reducing agents (e.g., LiAlH₄).
Cyclization and Functionalization
The carboxylic acid derivative (if present) participates in cyclocondensation with hydrazines to form thiazolo[3,2-b] triazoles, which exhibit enhanced bioactivity .
Example
Reaction with thiosemicarbazide forms a triazole-fused thiazole:
| Reagent | Product | Yield |
|---|---|---|
| Thiosemicarbazide | Thiazolo[3,2-b] triazole | 82% |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole typically involves multi-step reactions starting from commercially available precursors. The compound can be synthesized through the reaction of 5-bromothiophene with appropriate chlorinated phenyl derivatives in the presence of a suitable base or catalyst.
Table 1: Synthetic Pathway Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 5-Bromothiophene + 4-Chlorobenzaldehyde | Base, heat | Intermediate |
| 2 | Intermediate + Thioamide | Acidic conditions | This compound |
Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity.
Biological Activities
The biological applications of this compound have been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For example, Schiff bases derived from related structures have shown effectiveness against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Table 2: Antibacterial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Klebsiella pneumoniae | 20 |
| Compound B | Staphylococcus aureus | 15 |
| Compound C | Pseudomonas aeruginosa | 18 |
Anticancer Potential
Recent studies have suggested that thiazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interact with DNA or inhibit specific cancer-related enzymes is under investigation.
Material Science Applications
Beyond biological applications, compounds like this compound are being explored for their potential use in materials science. Their unique electronic properties make them suitable candidates for organic semiconductors and photovoltaic devices.
Table 3: Material Properties
| Property | Value |
|---|---|
| Band Gap | X eV (to be determined) |
| Conductivity | Y S/cm (to be determined) |
Mechanism of Action
The mechanism of action of 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target proteins involved in cell proliferation and apoptosis, such as FAT1, a key gene in colon cancer cells.
Pathways Involved: It can modulate signaling pathways that regulate cell growth and survival, leading to the inhibition of tumor growth.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Halogen Substitutions
- Isostructural compounds (e.g., 4 and 5 in ) show that halogen substitution (Cl vs. Br) minimally affects molecular conformation but alters crystal packing due to differences in van der Waals radii and halogen bonding .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
- Spectral Insights :
- The target compound’s bromothiophene and chlorophenyl groups would produce distinct ¹H NMR signals (e.g., δ ~7.5 ppm for thiophene protons) and IR stretches for C-Br (~560 cm⁻¹) and C-Cl (~750 cm⁻¹) .
- Analogues with hydrazine bridges (e.g., EMAC2070) show downfield shifts in ¹H NMR due to electron-withdrawing effects .
Q & A
Q. Basic
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with isotopic patterns matching Br and Cl .
- IR Spectroscopy : C-S (680–750 cm⁻¹) and C-Br (550–600 cm⁻¹) stretches validate the thiazole and bromothiophene moieties .
How can computational methods like DFT predict the electronic properties and reactivity of this compound?
Advanced
Density Functional Theory (DFT) at the B3LYP/cc-pVDZ level calculates:
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, with HOMO localized on the bromothiophene ring and LUMO on the thiazole .
- Electrostatic Potential Maps : Regions of high electron density (thiophene) guide predictions for electrophilic substitution sites .
- Solvation Effects : PCM models in polar solvents (e.g., DMSO) show increased dipole moments (Δμ = 2.1 D), aligning with experimental solubility trends .
What challenges arise in resolving the crystal structure of this compound using X-ray crystallography, and how can SHELX programs address them?
Q. Advanced
- Data Collection : High-resolution (≤1.0 Å) data from Mo-Kα radiation is critical due to heavy atoms (Br, Cl) causing absorption errors. Empirical corrections (SADABS) mitigate this .
- Refinement in SHELXL :
- Validation : R₁ < 5% and wR₂ < 12% ensure reliability; PLATON checks for missed symmetry .
How can discrepancies between predicted and observed biological activities be reconciled?
Q. Advanced
- In Silico vs. In Vitro : For example, DFT-predicted kinase inhibition may conflict with assay results due to:
- Dose-Response Refinement : IC₅₀ values from 3D tumor spheroid models better capture bioavailability than monolayer assays .
What strategies improve solubility and stability in formulation studies without structural modification?
Q. Advanced
- Co-solvent Systems : Ethanol/PEG-400 (1:4 v/v) increases aqueous solubility 10-fold via hydrogen bonding .
- Solid Dispersion : Spray-drying with PVP-K30 (1:3 ratio) reduces crystallinity (confirmed by XRD) and enhances dissolution rates .
- Accelerated Stability Testing : 40°C/75% RH over 4 weeks with HPLC monitoring (RSD < 2%) ensures no degradation .
How do substituent effects on the thiazole ring influence spectroscopic and reactivity profiles?
Q. Advanced
- Electron-Withdrawing Groups (e.g., Cl) :
- Downfield shifts in ¹³C NMR (Δδ +3.5 ppm for C2-thiazole).
- Reduced nucleophilicity at C5, slowing SNAr reactions .
- Bromothiophene vs. Thiophene :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
